molecular formula C14H11BrFNOS B5722708 N-(4-bromo-2-fluorophenyl)-2-(phenylthio)acetamide

N-(4-bromo-2-fluorophenyl)-2-(phenylthio)acetamide

Cat. No. B5722708
M. Wt: 340.21 g/mol
InChI Key: NZYOGZBOKZIBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-(phenylthio)acetamide, commonly known as BFA, is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. BFA is a thioamide derivative that belongs to the class of arylacetamides. It has been found to exhibit potent biological activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

Mechanism of Action

The exact mechanism of action of BFA is not fully understood. However, studies have suggested that BFA may act by inhibiting the activity of certain enzymes involved in the regulation of the cell cycle, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). BFA may also induce apoptosis by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
BFA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of the cell cycle, such as CDKs and MAPKs. BFA has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, BFA has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFA in lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, one of the limitations of using BFA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, BFA has been found to exhibit some toxicity towards normal cells, which can limit its clinical applications.

Future Directions

There are several future directions for the research on BFA. One area of interest is the development of new formulations of BFA that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanisms of BFA's cytotoxicity and its interaction with cancer cells. In addition, the development of new derivatives of BFA with enhanced potency and selectivity towards cancer cells is also an area of interest. Finally, the evaluation of BFA's efficacy in animal models and clinical trials is needed to determine its potential as a new anticancer drug.

Synthesis Methods

The synthesis of BFA involves the reaction of 4-bromo-2-fluoroaniline with phenylthioacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the pure compound. The overall yield of the synthesis is reported to be around 30%.

Scientific Research Applications

BFA has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. BFA is believed to act by inducing apoptosis, a process of programmed cell death, in cancer cells. In addition, BFA has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNOS/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYOGZBOKZIBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.